7-Ethenyl-4-azaspiro[2.4]heptan-5-one
Description
7-Ethenyl-4-azaspiro[2.4]heptan-5-one is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolidin-2-one scaffold, with an ethenyl (vinyl) substituent at position 6. The ethenyl group offers a site for further functionalization, such as cycloadditions or polymerizations, making it valuable in drug discovery and material science .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
7-ethenyl-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C8H11NO/c1-2-6-5-7(10)9-8(6)3-4-8/h2,6H,1,3-5H2,(H,9,10) |
InChI Key |
NUQMDSOJWJZGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(=O)NC12CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 7-Ethenyl-4-azaspiro[2.4]heptan-5-one, highlighting substituent variations and their implications:
Pharmaceutical and Industrial Relevance
- Pharmaceutical Intermediates : 6-Oxa-4-azaspiro[2.4]heptan-5-one is a high-purity intermediate (CAS 869012-03-3) used in API synthesis, emphasizing the role of spirocycles in drug design .
- Versatile Scaffolds : Spirocyclic compounds with ethenyl or methylidene groups serve as precursors for bioactive molecules, such as kinase inhibitors or antiviral agents .
Key Research Findings
Cycloaddition Reactivity : 6-Methylidene-4-azaspiro[2.4]heptan-5-one reacts with diazomethane to yield spiro-pyrazoline derivatives, a pathway likely applicable to the ethenyl analog .
Chiral Synthesis : Asymmetric synthesis of (S)-configured spirocycles (e.g., ) highlights advances in stereocontrol, critical for drug efficacy .
Stability Considerations : Syn- and anti-tricyclo[4.1.0.0²⁴]heptan-5-ones () demonstrate substituent-dependent stability, suggesting the ethenyl group may influence ring strain and reactivity .
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